

An In-depth Technical Guide to 3,5-Dimethyl-4-ethoxyphenylboronic Acid

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Compound of Interest

Compound Name:	3,5-Dimethyl-4-ethoxyphenylboronic acid
Cat. No.:	B1316095

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3,5-Dimethyl-4-ethoxyphenylboronic acid**, a valuable reagent in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

3,5-Dimethyl-4-ethoxyphenylboronic acid, also known as 4-Ethoxy-3,5-dimethylphenylboronic acid, is a white to off-white crystalline powder. Below is a summary of its key physical and chemical properties.

Property	Value
CAS Number	850568-59-1
Molecular Formula	C ₁₀ H ₁₅ BO ₃
Molecular Weight	194.04 g/mol
Melting Point	211 °C
Appearance	White to off-white crystalline powder
Synonyms	4-Ethoxy-3,5-dimethylbenzeneboronic acid

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dimethyl-4-ethoxyphenylboronic acid** is not readily available in the published literature, a representative procedure can be adapted from established methods for the synthesis of structurally similar arylboronic acids. The following protocol is based on the well-established Grignard reaction followed by borylation.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid

Materials:

- 1-Bromo-4-ethoxy-3,5-dimethylbenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (1N)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is purged with dry nitrogen. A solution of 1-bromo-4-ethoxy-3,5-dimethylbenzene (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

- **Borylation:** The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 equivalents) is then added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.
- **Hydrolysis and Extraction:** The reaction is quenched by the slow addition of 1N hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield **3,5-Dimethyl-4-ethoxyphenylboronic acid** as a crystalline solid.

Core Applications in Research and Development

3,5-Dimethyl-4-ethoxyphenylboronic acid is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reaction

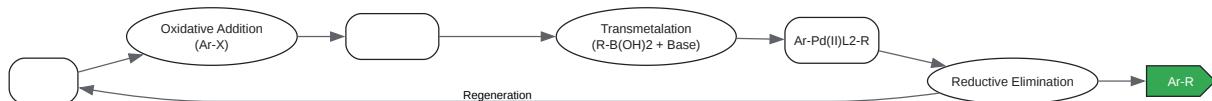
The Suzuki-Miyaura coupling enables the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials. **3,5-Dimethyl-4-ethoxyphenylboronic acid** serves as the organoboron component in this reaction.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.
- **Transmetalation:** The organoboron reagent (in this case, **3,5-Dimethyl-4-ethoxyphenylboronic acid**, activated by a base) transfers its organic group to the palladium center.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.



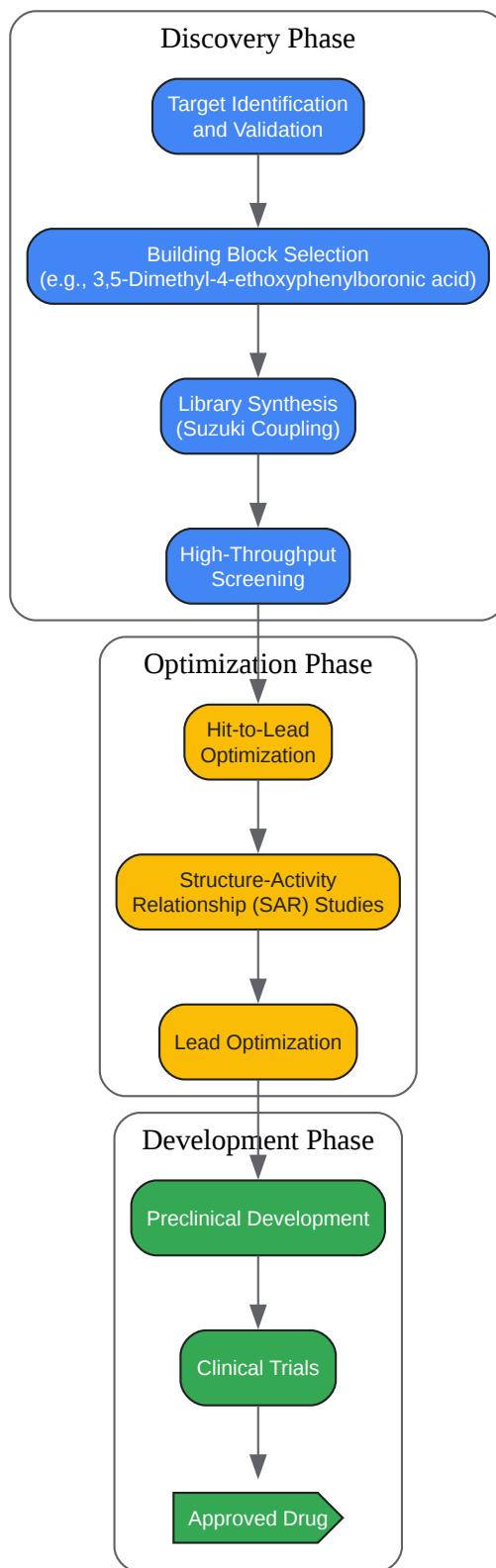
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Development and Medicinal Chemistry

Arylboronic acids are recognized as privileged structures in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, such as serine proteases. The unique electronic and steric properties conferred by the dimethyl and ethoxy substituents on the phenyl ring of **3,5-Dimethyl-4-ethoxyphenylboronic acid** make it an attractive building block for the synthesis of novel drug candidates. Its incorporation into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties.

The general workflow for utilizing a building block like **3,5-Dimethyl-4-ethoxyphenylboronic acid** in a drug discovery program is outlined below.



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Caption: General workflow for drug discovery utilizing a key building block.

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for **3,5-Dimethyl-4-ethoxyphenylboronic acid** are not consistently reported in publicly accessible databases. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound to confirm its identity and purity.

Conclusion

3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura coupling reaction, combined with the potential for the boronic acid moiety to interact with biological targets, makes it a significant tool in the development of novel molecules with potential therapeutic applications. The provided information serves as a foundational guide for the safe and effective use of this compound in a research and development setting.

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